molecular formula C12H13N5O2S B2986265 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide CAS No. 869067-56-1

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2986265
CAS No.: 869067-56-1
M. Wt: 291.33
InChI Key: KRXPOHIDFWUIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide” is a chemical compound with the linear formula C14H17N5O3S . It has a molecular weight of 335.387 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Pharmacological Treatment of Urea Cycle Disorders

Sodium phenylbutyrate, a compound related to 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide, is utilized in the management of urea cycle disorders. This treatment aims to provide alternative pathways for nitrogen excretion. The primary metabolite, phenylacetate, conjugates with glutamine in the liver and kidney, forming phenylacetylglutamine, which is then excreted in urine. This process significantly impacts the metabolism of branched-chain amino acids in patients, suggesting a potential area for improved nutritional management and amino acid supplementation in those undergoing treatment (Scaglia, 2010).

Metabolite Excretion in Transient Tyrosinemia

In the context of transient tyrosinemia, compounds such as cis- and trans-4-hydroxycyclohexylacetic acid, along with hawkinsin, have been identified in the urine of affected individuals. These compounds, structurally related to this compound, are postulated to arise from a defective 4-hydroxyphenylpyruvate dioxygenase enzyme. This suggests a pivotal role for such compounds in managing disorders involving tyrosine metabolism (Niederwieser, Wadman, & Danks, 1978).

Sulphasalazine Metabolism and Therapeutic Efficacy

Sulphasalazine, a drug closely related to this compound, undergoes metabolism to yield sulfapyridine and 5-aminosalicylic acid. Research has shown that 5-aminosalicylic acid is the active therapeutic component in the treatment of ulcerative colitis, highlighting the importance of understanding the metabolic pathways of sulphasalazine and its analogs for effective disease management (Klotz, Maier, Fischer, & Heinkel, 1980).

Alternative Nitrogen Waste Excretion

Phenylacetylglutamine may serve as an alternative vehicle for waste nitrogen excretion, particularly in patients with urea cycle disorders. This compound, formed from phenylacetate (a metabolite related to this compound), demonstrates the potential for non-urea nitrogen disposal mechanisms, offering insights into novel treatment avenues for metabolic disorders (Brusilow, 1991).

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-8-11(19)17(13)12(16-15-8)20-7-10(18)14-9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXPOHIDFWUIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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